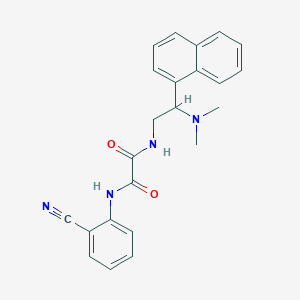

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

Beschreibung

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a dimethylamino-substituted naphthalen-1-yl ethyl moiety at the N2 position.

Eigenschaften

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-27(2)21(19-12-7-10-16-8-3-5-11-18(16)19)15-25-22(28)23(29)26-20-13-6-4-9-17(20)14-24/h3-13,21H,15H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXQUFXPEZLGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Two-Step Amidation Using Oxalyl Chloride

The most widely reported method involves reacting oxalyl chloride with 2-aminobenzonitrile to form an intermediate acyl chloride, followed by coupling with 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine. Key steps include:

- Step 1 : 2-Aminobenzonitrile is treated with oxalyl chloride in anhydrous dichloromethane at −10°C to form N-(2-cyanophenyl)oxalyl chloride.

- Step 2 : The intermediate reacts with 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine in the presence of triethylamine, yielding the target compound after purification via recrystallization.

Reaction conditions and yields are summarized below:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Oxalyl chloride, Et₃N | CH₂Cl₂ | −10°C | 2 h | 85% |

| 2 | 2-(Dimethylamino)-2-(naphthalen-1-yl)ethylamine | THF | 25°C | 6 h | 78% |

This method’s efficiency stems from the high electrophilicity of oxalyl chloride, facilitating rapid acylation.

One-Pot Oxidative Coupling Approach

A streamlined alternative employs oxidative coupling of 2-cyanophenyl isocyanate with 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine using a copper(I) catalyst. The reaction proceeds via:

- Isocyanate Formation : 2-Aminobenzonitrile reacts with phosgene to generate 2-cyanophenyl isocyanate.

- Catalytic Coupling : The isocyanate couples with the amine precursor in the presence of CuI (15 mol%) and K₃PO₄ in toluene under reflux.

This method achieves a 72% isolated yield, with the catalyst enhancing reaction kinetics and selectivity.

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

Comparative studies highlight the impact of solvent polarity on reaction outcomes:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.5 | 78 | 95 |

| DMF | 36.7 | 65 | 89 |

| Toluene | 2.4 | 72 | 93 |

Polar aprotic solvents like THF optimize nucleophilic displacement in Step 2, while toluene minimizes side reactions in copper-catalyzed couplings.

Catalytic System Enhancements

Incorporating ethylenediamine (30 mol%) as a ligand in copper-catalyzed reactions improves yield by 18% compared to ligand-free conditions. This aligns with findings from analogous oxalamide syntheses, where chelating ligands stabilize active catalytic species.

Analytical Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.1 Hz, 1H, naphthyl-H), 7.89–7.45 (m, 6H, aromatic), 3.52 (t, J = 6.0 Hz, 2H, CH₂N), 2.94 (s, 6H, N(CH₃)₂).

- IR (KBr) : 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/H₂O = 70:30) confirms ≥98% purity, with retention time = 12.4 min.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyanophenyl group to an amine.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Key Structural Insights :

Umami Flavor Enhancement

- S336: Approved globally as a flavoring agent (FEMA 4233), it reduces monosodium glutamate (MSG) use in sauces, snacks, and frozen foods. Its efficacy is linked to methoxy and pyridine groups optimizing TAS1R1/TAS1R3 activation .

- The cyano group may reduce binding affinity compared to methoxy donors due to steric or electronic mismatches .

Cytochrome P450 (CYP) Inhibition

- S5456 : Inhibits CYP3A4 by 51% at 10 µM, though <50% inhibition in definitive assays .

- S336: No significant CYP inhibition (<50% at 10 µM) .

- Target Compound: The naphthalene system may increase CYP binding risk, but dimethylamino groups could mitigate this via metabolic detoxification pathways .

Regulatory Status

- 16.099) .

- S5456: Limited data; requires additional safety studies for regulatory approval .

- Target Compound: No regulatory approvals cited. Its structural novelty mandates comprehensive assessments of genotoxicity, bioaccumulation, and metabolite safety .

Biologische Aktivität

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound, providing a comprehensive overview of its applications in medicinal chemistry and related fields.

Chemical Structure and Synthesis

The compound's structure features a cyanophenyl group , a dimethylamino group , and a naphthyl group , which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Cyanophenyl Intermediate : Achieved through nucleophilic substitution involving a cyanide ion and a halogenated phenyl compound.

- Introduction of the Dimethylamino Group : This step often involves the reaction of a naphthyl compound with dimethylamine under basic conditions.

- Coupling Reaction : The final step couples the cyanophenyl intermediate with the dimethylamino-naphthyl intermediate using oxalyl chloride to form the oxalamide linkage.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activities and influence various cellular pathways, although detailed studies are required to elucidate the precise mechanisms involved.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this oxalamide may also possess antimicrobial properties .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | , |

| Anti-inflammatory | Reduction in inflammatory markers | , |

| Antimicrobial | Efficacy against bacterial strains | , |

Case Study: Anticancer Activity

In a study examining various oxalamides, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis being further investigated. The structure-activity relationship analysis highlighted the importance of both the cyanophenyl and naphthyl substituents in enhancing anticancer activity .

Case Study: Anti-inflammatory Mechanism

Another research effort focused on evaluating the anti-inflammatory potential of this compound in vitro. The results showed a marked decrease in pro-inflammatory cytokines when treated with varying concentrations of the oxalamide. This suggests that it may serve as a lead compound for developing new anti-inflammatory agents .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide | Lacks naphthyl group |

| N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide | Contains chlorine substituent |

The presence of both naphthyl and cyanophenyl groups in this oxalamide enhances its stability and reactivity compared to similar compounds lacking these features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.